![molecular formula C12H12N2O5 B2473077 N'-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide CAS No. 2320924-55-6](/img/structure/B2473077.png)
N'-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bifuran moiety, which is known for its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide typically involves the reaction of 2,2’-bifuran with ethanediamide under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts .
Industrial Production Methods
While specific industrial production methods for N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide are not well-documented, the general principles of microwave-assisted synthesis and the use of effective coupling reagents can be applied on a larger scale. The scalability of these methods makes them suitable for industrial applications.
化学反応の分析
Types of Reactions
N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the bifuran ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of bifuran-2,5-dicarboxylic acid derivatives .
科学的研究の応用
N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism by which N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .
類似化合物との比較
Similar Compounds
N’-(2H-1,3-benzodioxol-5-yl)-N-({[2,2’-bifuran]-5-yl}methyl)ethanediamide: This compound shares a similar bifuran structure but has different substituents, leading to distinct chemical properties.
2,5-Dihydro-2,2’-bifurans: These compounds have a similar bifuran core but differ in their functional groups and overall structure.
Uniqueness
N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide is unique due to its specific combination of a bifuran moiety with an ethanediamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c13-11(16)12(17)14-6-7(15)8-3-4-10(19-8)9-2-1-5-18-9/h1-5,7,15H,6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGFKWPCKAPKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2472994.png)
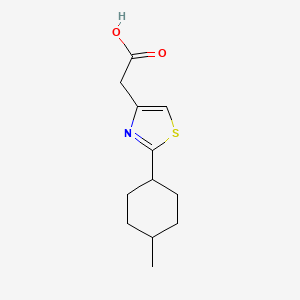
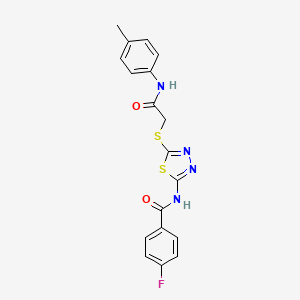
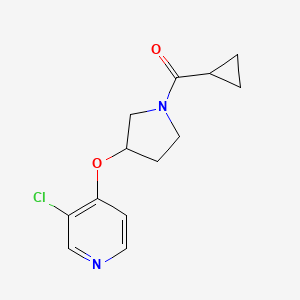
![1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2473001.png)
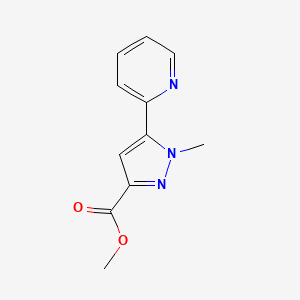
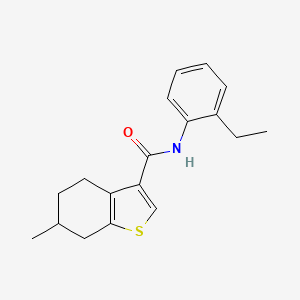
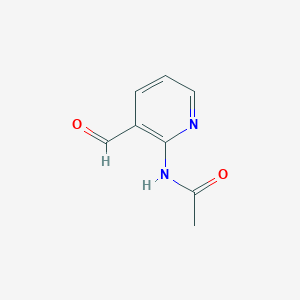
![(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2473009.png)
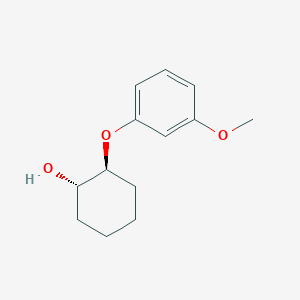
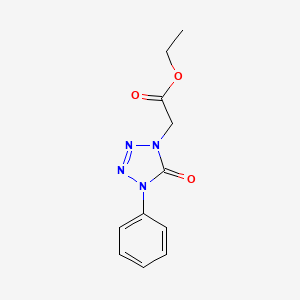
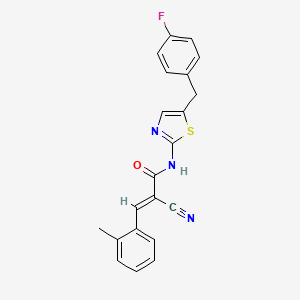
![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2473014.png)
methanone](/img/structure/B2473015.png)
